N'-[(1E)-1-(furan-2-yl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(1E)-1-(furan-2-yl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a furan ring, a pyrazole ring, and a carbohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(furan-2-yl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-methyl-1H-pyrazole-5-carbohydrazide with 1-(furan-2-yl)ethanone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(furan-2-yl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the carbohydrazide can be reduced to form alcohols.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced hydrazides.
Substitution: Halogenated or nitrated pyrazole derivatives.
Scientific Research Applications
N’-[(1E)-1-(furan-2-yl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(furan-2-yl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In terms of its anti-inflammatory effects, the compound may inhibit the production of pro-inflammatory cytokines and modulate immune responses .
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(furan-2-yl)ethylidene]methoxycarbohydrazide
- Ethanone, 1-(2-furanyl)-
Uniqueness
N’-[(1E)-1-(furan-2-yl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of a furan ring, a pyrazole ring, and a carbohydrazide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H12N4O2 |
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Molecular Weight |
232.24 g/mol |
IUPAC Name |
N-[(E)-1-(furan-2-yl)ethylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C11H12N4O2/c1-7-6-9(14-12-7)11(16)15-13-8(2)10-4-3-5-17-10/h3-6H,1-2H3,(H,12,14)(H,15,16)/b13-8+ |
InChI Key |
RKWXXJMWTAMLTF-MDWZMJQESA-N |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC=CO2 |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=C(C)C2=CC=CO2 |
Origin of Product |
United States |
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